4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride 4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219971-83-1
VCID: VC2686080
InChI: InChI=1S/C12H23NO2.ClH/c1-2-8-14-10-11-15-9-5-12-3-6-13-7-4-12;/h2,12-13H,1,3-11H2;1H
SMILES: C=CCOCCOCCC1CCNCC1.Cl
Molecular Formula: C12H24ClNO2
Molecular Weight: 249.78 g/mol

4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride

CAS No.: 1219971-83-1

Cat. No.: VC2686080

Molecular Formula: C12H24ClNO2

Molecular Weight: 249.78 g/mol

* For research use only. Not for human or veterinary use.

4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride - 1219971-83-1

Specification

CAS No. 1219971-83-1
Molecular Formula C12H24ClNO2
Molecular Weight 249.78 g/mol
IUPAC Name 4-[2-(2-prop-2-enoxyethoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C12H23NO2.ClH/c1-2-8-14-10-11-15-9-5-12-3-6-13-7-4-12;/h2,12-13H,1,3-11H2;1H
Standard InChI Key YTUHOXDUUMAFKI-UHFFFAOYSA-N
SMILES C=CCOCCOCCC1CCNCC1.Cl
Canonical SMILES C=CCOCCOCCC1CCNCC1.Cl

Introduction

Chemical Identity and Structural Analysis

4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride is a piperidine derivative characterized by a functional chain containing allyloxy and ethoxy moieties attached to the piperidine ring at the 4-position. The compound represents an important class of functionalized piperidines with potential applications in various research fields. Understanding its chemical identity is fundamental to appreciating its properties and potential uses.

Basic Identification and Nomenclature

The compound 4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride is uniquely identified through several standardized systems in chemistry. Its primary chemical identification number, the CAS (Chemical Abstracts Service) registry number, is 1219971-83-1, which provides an unambiguous reference point for the compound in chemical databases and literature . The MDL number, another identification system used in chemical informatics, is MFCD13560306, offering an alternative reference for database searches . The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 4-[2-(2-prop-2-enoxyethoxy)ethyl]piperidine;hydrochloride, which systematically describes its chemical structure according to international naming conventions .

Several synonyms for the compound exist in the literature, including 4-(2-(2-(Allyloxy)ethoxy)ethyl)piperidine hydrochloride and 4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidinehydrochloride, reflecting slight variations in naming conventions across different chemical databases and suppliers . The molecular formula is C12H24ClNO2, indicating its elemental composition consisting of 12 carbon atoms, 24 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . This precise formula is essential for understanding the stoichiometry of reactions involving this compound.

Structural Features and Molecular Representation

The molecular structure of 4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride combines several important functional groups that determine its chemical behavior. The backbone consists of a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. At the 4-position of this ring, there is a substituent chain consisting of ethyl-ethoxy-allyloxy groups in sequence. This creates a flexible linker with multiple oxygen atoms capable of participating in hydrogen bonding and other intermolecular interactions .

The compound exists as a hydrochloride salt, where the basic nitrogen of the piperidine ring is protonated and paired with a chloride counter-ion. This salt formation significantly affects the compound's physical properties, including its solubility profile and stability. The presence of the allyl group (prop-2-enyl) at the terminal position provides an unsaturated functional handle that could potentially be utilized for further chemical modifications through various addition reactions .

Physicochemical Properties

The physicochemical properties of 4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride determine its behavior in various environments and its suitability for specific applications. These properties include molecular weight, solubility characteristics, and various molecular descriptors that influence its interactions with biological systems and other chemical entities.

Basic Physical Properties

PropertyValue
Molecular Weight249.78 g/mol
Exact Mass249.1495567 Da
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count8
Hazard CategoryClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3, Respiratory system

Comparison with Related Compounds

To better understand the unique characteristics and potential applications of 4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride, it is valuable to compare it with structurally similar compounds. This comparative analysis can highlight the significance of specific structural features and their influence on physical, chemical, and potential biological properties.

Structural Analogs and Positional Isomers

The available literature indicates the existence of positional isomers of 4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride, specifically the 2-position and 3-position analogs. The 2-position analog, 2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride (CAS Number: 1220018-71-2), has the same functional chain attached at the 2-position of the piperidine ring rather than the 4-position . Similarly, the 3-position analog, 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride (CAS Number: 1219949-16-2), has the chain attached at the 3-position .

Table 3 compares the three positional isomers:

CompoundCAS NumberPosition of Substitution
4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride1219971-83-14-position
2-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride1220018-71-22-position
3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride1219949-16-23-position

Structure-Property Relationships

In contrast, the 2-position and 3-position analogs have the substituent closer to the nitrogen atom, which may change the basicity of the nitrogen and its ability to form hydrogen bonds or participate in acid-base reactions. The proximity of the substituent to the nitrogen in these isomers might also create steric effects that could influence the conformation of the piperidine ring and the accessibility of the nitrogen atom for interactions.

These structural distinctions among the positional isomers could be exploited in structure-activity relationship studies if these compounds were to be investigated for specific applications or activities. Such comparative studies could provide valuable insights into the importance of substitution patterns in piperidine derivatives for particular chemical or biological properties.

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